molecular formula C22H28N2O3 B1434742 Tebufenozide-1-hydroxyethyl CAS No. 163860-36-4

Tebufenozide-1-hydroxyethyl

Cat. No.: B1434742
CAS No.: 163860-36-4
M. Wt: 368.5 g/mol
InChI Key: OQGYYPMIBMOCNC-UHFFFAOYSA-N
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Description

Tebufenozide-1-hydroxyethyl: is a derivative of tebufenozide, an insect growth regulator that acts as an agonist of the ecdysone receptor, causing premature molting in larvae. This compound is primarily used to control caterpillar pests in agriculture, particularly those of the order Lepidoptera .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tebufenozide-1-hydroxyethyl involves the reaction of tebufenozide with specific reagents to introduce the hydroxyethyl group. The detailed synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Tebufenozide-1-hydroxyethyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tebufenozide-1-hydroxyethyl has a wide range of applications in scientific research, including:

Mechanism of Action

Tebufenozide-1-hydroxyethyl exerts its effects by acting as an agonist of the ecdysone receptor, a key regulator of the molting process in insects. The compound binds to the receptor, mimicking the natural molting hormone ecdysone, and induces premature molting. This leads to the disruption of the insect’s development and ultimately its death .

Comparison with Similar Compounds

Uniqueness: Tebufenozide-1-hydroxyethyl is unique due to the presence of the hydroxyethyl group, which can influence its binding affinity to the ecdysone receptor and its overall insecticidal activity. This modification can potentially enhance its selectivity and reduce its toxicity to non-target organisms .

Biological Activity

Tebufenozide-1-hydroxyethyl is a metabolite of the insect growth regulator tebufenozide, which is primarily used in agriculture to control lepidopteran pests. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and ecological implications based on diverse research findings.

  • Chemical Name : N-tert-butyl-N'-[4-(1-hydroxyethyl)benzoyl]-3,5-dimethylbenzohydrazide
  • CAS Number : 163860-36-4
  • Molecular Formula : C22H28N2O3
  • Molecular Weight : 368.4693 g/mol

Tebufenozide acts as an agonist of the ecdysone receptor, a key component in the molting process of insects. By mimicking the natural molting hormone, it disrupts normal development in target species, leading to premature molting and eventual mortality. The compound's efficacy is particularly noted against lepidopteran larvae, making it a valuable tool in integrated pest management strategies.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic effects of tebufenozide on human cell lines. A significant study demonstrated that tebufenozide induces G1/S cell cycle arrest and apoptosis in HeLa cells. The mechanism involves:

  • Downregulation of Cyclin E and CDK2 : This leads to cell cycle arrest.
  • Upregulation of p53 and Bax : These proteins are crucial for initiating apoptosis.
  • Mitochondrial Pathway Activation : Changes in mitochondrial permeability and reduced ATP production were observed, indicating that tebufenozide influences mitochondrial function as part of its cytotoxic mechanism .

Table 1: Summary of Cytotoxic Mechanisms Induced by Tebufenozide

MechanismEffect
Cell Cycle ArrestG1/S phase arrest
ApoptosisInduction via p53 and Bax
Mitochondrial DysfunctionReduced ATP production
Protein RegulationDownregulation of Bcl-2

Ecological Impact

Tebufenozide is classified as having low acute toxicity to mammals but exhibits significant effects on target insect populations. Its environmental persistence varies; it is moderately persistent in soil but can degrade under certain conditions. The compound has been shown to have limited direct effects on non-target aquatic communities, suggesting a relatively safe profile for its use in agricultural settings .

Case Study 1: Human Health Risk Assessment

A comprehensive risk assessment conducted by the U.S. Environmental Protection Agency (EPA) evaluated the health effects associated with tebufenozide exposure. The findings indicated that while there are some cytotoxic effects observed in human cells, the overall risk to human health is low due to its rapid absorption and excretion, with no evidence of carcinogenicity or developmental toxicity .

Case Study 2: Aquatic Ecosystems

Research investigating the impact of tebufenozide on aquatic ecosystems revealed that while it primarily targets lepidopteran larvae, its application does not significantly disrupt aquatic communities. This study supports the notion that tebufenozide can be used effectively in pest management without substantial ecological detriment .

Properties

IUPAC Name

N-tert-butyl-N'-[4-(1-hydroxyethyl)benzoyl]-3,5-dimethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-19(12-14)21(27)24(22(4,5)6)23-20(26)18-9-7-17(8-10-18)16(3)25/h7-13,16,25H,1-6H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGYYPMIBMOCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163860-36-4
Record name RH-1788
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163860364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.